molecular formula C11H15NO2 B15092386 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol

Cat. No.: B15092386
M. Wt: 193.24 g/mol
InChI Key: KLFUHUINYPUPTP-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H15NO2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-ylmethanol.

    Amination: The hydroxyl group of the starting material is converted to an amine group through a reaction with an appropriate amine source under controlled conditions.

    Ethanolamine Addition: The resulting intermediate is then reacted with ethanolamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Using batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran alcohols.

Scientific Research Applications

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran-5-ylmethanol: A precursor in the synthesis of the target compound.

    1-Benzofuran-5-ylmethylamine: Another benzofuran derivative with similar structural features.

    2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: A related compound with a different substitution pattern.

Uniqueness

2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol is unique due to its specific substitution pattern and the presence of both amine and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)ethanol

InChI

InChI=1S/C11H15NO2/c13-5-4-12-8-9-1-2-11-10(7-9)3-6-14-11/h1-2,7,12-13H,3-6,8H2

InChI Key

KLFUHUINYPUPTP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CNCCO

Origin of Product

United States

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